molecular formula C9H9N5O3 B12628032 N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-38-2

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12628032
CAS No.: 921933-38-2
M. Wt: 235.20 g/mol
InChI Key: IIEUJUQLWCGMIS-UHFFFAOYSA-N
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Description

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound known for its unique structure and properties It is a member of the benzotriazine family, which is characterized by a triazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the nitration of a benzotriazine precursor followed by ethylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and ethylation processes. For instance, concentrated nitric acid can be used for the nitration step, while ethyl iodide in the presence of a base like potassium carbonate can be used for the ethylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted benzotriazines.

Scientific Research Applications

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. Additionally, the benzotriazine ring can interact with nucleic acids, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
  • N-Propyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
  • N-Butyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Uniqueness

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substitutions, potentially leading to unique applications and properties.

Properties

CAS No.

921933-38-2

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

N-ethyl-7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C9H9N5O3/c1-2-10-9-11-7-4-3-6(14(16)17)5-8(7)13(15)12-9/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

IIEUJUQLWCGMIS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=N1)[O-]

Origin of Product

United States

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